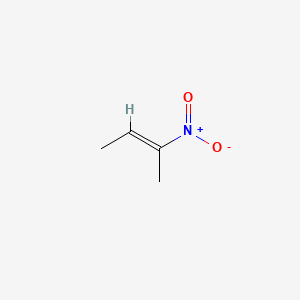

2-Nitro-2-butene

Description

2-Nitro-2-butene (C₄H₇NO₂; molecular weight 101.12 g/mol) is an aliphatic nitroalkene characterized by a nitro group (-NO₂) attached to the second carbon of a butene backbone. It is highly reactive and unstable, decomposing under heat to release toxic nitrogen oxides (NOₓ) . This compound is listed in the Dangerous Properties of Industrial Materials as a hazardous substance due to its instability and toxic decomposition products. Its reactivity stems from the electron-withdrawing nitro group, which polarizes the double bond, making it susceptible to polymerization and explosive decomposition .

Properties

CAS No. |

27748-48-7 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

(E)-2-nitrobut-2-ene |

InChI |

InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |

InChI Key |

DAHZYRVPEHDLPG-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C(\C)/[N+](=O)[O-] |

Canonical SMILES |

CC=C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Thermal Decomposition of Nitroalkyl Esters

The classical approach to synthesizing 2-nitro-2-butene involves the pyrolysis of nitroalkyl esters, such as 2-nitro-1-propyl benzoate. This method leverages the labile nature of ester bonds under elevated temperatures to eliminate carboxylic acid derivatives and generate the target nitroolefin.

Reaction Mechanism

The process initiates with the homolytic cleavage of the ester’s C–O bond at temperatures exceeding 150°C, producing a nitroalkyl radical and a benzoyloxy radical. Subsequent β-scission of the nitroalkyl radical releases a molecule of benzoic acid and forms the nitroolefin. The reaction is typically conducted under reduced pressure (110–150 mm Hg) to facilitate the removal of volatile byproducts and prevent polymerization.

Procedural Details

A representative protocol involves heating 2-nitro-1-propyl benzoate in a vacuum-distillation apparatus at 180–185°C for 1 hour. The distillate, collected in an ice-cooled receiver, consists of this compound and water, which are separated via decantation. The crude product is further purified by redistillation under reduced pressure (56–57°C at 86 mm Hg), yielding a transparent green liquid.

Key Parameters:

Acid-Catalyzed Dehydration of Nitroalcohols

A more efficient and scalable method involves the dehydration of 2-nitro-1-butanol using phthalic anhydride as both a catalyst and dehydrating agent. This approach circumvents the need for ester precursors, streamlining the synthesis.

Reaction Mechanism

Phthalic anhydride protonates the hydroxyl group of 2-nitro-1-butanol, converting it into a better-leaving group. The subsequent elimination of water generates the nitroolefin. The anhydride also acts as a scavenger for water, shifting the equilibrium toward product formation.

Optimized Protocol

In a typical procedure, 2-nitro-1-butanol is mixed with phthalic anhydride (1.3 equivalents) and heated to 150°C under reduced pressure (110 mm Hg). The reaction mixture is gradually heated to 180°C, during which this compound distills off as a green liquid. The distillate is dried over anhydrous magnesium sulfate and purified via vacuum distillation.

Key Parameters:

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thermal decomposition | 55.5–72% | 180–185°C, 110–150 mm Hg | No catalyst required | Requires ester precursor; longer setup |

| Acid-catalyzed dehydration | 60–72% | 150–180°C, 110 mm Hg | One-step from nitroalcohol; scalable | Requires phthalic anhydride catalyst |

Industrial Applications and Derivatives

The primary industrial application of this compound lies in its hydrogenation to 2-amino-2-butanol, a precursor for surfactants and pharmaceuticals. Catalytic hydrogenation using Raney nickel or palladium-platinum catalysts in methanol at 50–55°C under 8–12 bar pressure achieves near-quantitative conversion.

Scientific Research Applications

2-Nitro-2-butene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Studies have explored its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceuticals and bioactive compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Nitro-2-butene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which can stabilize transition states and intermediates in chemical reactions.

Comparison with Similar Compounds

1-Nitro-3-butene

- Molecular Formula: C₄H₇NO₂ (same as 2-nitro-2-butene).

- Structure : The nitro group is positioned on the third carbon of the butene chain.

- Stability: Like this compound, it is thermally unstable and emits NOₓ upon decomposition. However, the positional isomerism alters its reactivity. The terminal nitro group in 1-nitro-3-butene may lead to different kinetic behaviors in reactions involving nucleophiles or electrophiles .

- Hazard Profile: Both compounds are classified as hazardous due to NOₓ emissions, but this compound’s central nitro group may enhance intramolecular strain, increasing its instability relative to 1-nitro-3-butene .

Nitrobenzene (C₆H₅NO₂)

- Structure : An aromatic nitro compound with a nitro group attached to a benzene ring.

- Stability: Unlike aliphatic nitro compounds, nitrobenzene is relatively stable due to resonance stabilization of the aromatic ring.

- Hazards : While toxic (causing methemoglobinemia), it lacks the explosive instability of this compound. This highlights the critical role of aliphatic vs. aromatic structures in determining chemical behavior .

Trans-2-butene (C₄H₈)

- Structure : A simple alkene without functional groups.

- Reactivity: Lacks the polar nitro group, making it less reactive toward electrophilic additions. It is primarily used as a monomer in polymer synthesis.

Data Table: Key Properties of this compound and Comparators

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Hazards |

|---|---|---|---|---|

| This compound | C₄H₇NO₂ | 101.12 | Highly unstable | Emits NOₓ; explosive potential |

| 1-Nitro-3-butene | C₄H₇NO₂ | 101.11 | Unstable | Emits NOₓ |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Stable (aromatic) | Methemoglobinemia; chronic toxicity |

| Trans-2-butene | C₄H₈ | 56.11 | Stable (non-polar) | Flammability |

Notes on Toxicological Data

- Gaps in Knowledge: Toxicological profiles for this compound and its isomers remain understudied, as noted in safety data sheets for related nitro compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) .

- Regulatory Status: Both this compound and 1-nitro-3-butene are listed on community right-to-know registries due to their hazardous decomposition products .

Chemical Reactions Analysis

Electrophilic Addition Reactions

The double bond in 2-nitro-2-butene undergoes electrophilic addition , a hallmark of alkenes. The nitro group directs electrophiles to the adjacent carbons due to its electron-withdrawing effect.

Examples :

-

Bromine (Br₂) : Adduct formation via anti-addition, yielding vicinal dibromide derivatives.

-

Other electrophiles : Halogens (Cl₂, I₂) and acids (H₂SO₄) exhibit similar reactivity patterns.

Table 1: Electrophilic Addition Reactions

| Electrophile | Product Type | Reaction Conditions |

|---|---|---|

| Br₂ | Vicinal dibromide | Room temperature, inert solvent |

| HNO₃ | Nitration products | Acidic conditions, elevated temperature |

Cycloaddition Reactions

This compound participates in [2+2] photodimerization under UV irradiation (λ = 254 nm). This reaction forms cyclobutane derivatives, influenced by solvent choice (e.g., diethyl ether or THF) .

Key Findings :

-

Stereochemical outcome : Products often adopt a cis-anti-cis configuration due to preferred transition states .

-

Intramolecular reactions : Tethered alkenes form bicyclic structures (e.g., bicyclo[3.2.0]heptanes) .

Table 2: Cycloaddition Products and Conditions

| Reactant Type | Product Example | Solvent | Yield |

|---|---|---|---|

| Intermolecular | Cyclobutane derivatives | Diethyl ether | 48–71% |

| Intramolecular | Bicyclo[3.2.0]heptanes | THF | 62% |

Reactions with Nitrogen Atoms

Active nitrogen (N) reacts with this compound to yield hydrogen cyanide (HCN) , propylene, and ethylene as primary products. Secondary products include alkanes (butane, methane) and hydrogen .

Key Mechanism :

-

Nitrogen atom attack : Cleavage of the double bond forms a diradical intermediate.

-

Hydrogen abstraction : Rearrangement to propylene or further fragmentation .

Table 3: Reaction Products and Yields

| Product | Major Products | Minor Products |

|---|---|---|

| HCN | Yes | No |

| Propylene | Yes | No |

| Ethylene | Yes | No |

| Alkanes | Butane, propane, methane | Trace amounts |

Mechanistic Insights

The nitro group stabilizes electrophilic intermediates through resonance and inductive effects, enhancing reactivity in addition and substitution reactions. This stabilization enables efficient participation in cycloadditions and electrophilic processes.

Comparison with Related Nitro Compounds

This compound differs structurally and reactivity-wise from other nitroalkenes. A comparison is shown below:

Table 4: Structural and Reactivity Features

| Compound | Nitro Position | Double Bond Position | Key Reactivity Feature |

|---|---|---|---|

| This compound | Central carbon | C2–C3 | High electrophilic addition |

| 3-Nitrobutene | Terminal carbon | C1–C2 | Lower reactivity |

| 1,3-Dinitrobutane | Two nitro groups | None | Highly stable, less reactive |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-nitro-2-butene, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nitration of 2-butene derivatives under controlled conditions. Key steps include using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) at low temperatures (0–10°C) to minimize side reactions like oxidation or polymerization. To ensure reproducibility, document reaction parameters (molar ratios, temperature gradients, and stirring rates) and characterize intermediates via thin-layer chromatography (TLC) or inline spectroscopy. For purity validation, use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) calibrated against known nitroalkene standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with nitro group signals typically appearing downfield (δ 8–10 ppm for ¹H in nitroalkenes). Infrared (IR) spectroscopy can validate nitro functional groups (asymmetric stretching at ~1520 cm⁻¹). Discrepancies in spectral data may arise from solvent effects or impurities; cross-validate using high-resolution mass spectrometry (HRMS) and compare with computational simulations (e.g., DFT-based NMR predictions). Contradictions in literature data should be resolved by replicating experiments under standardized conditions and referencing NIST-curated spectra .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for catalytic studies?

- Methodological Answer : Purity is assessed via GC-MS (≥95% for most applications) or high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm. For catalytic studies, impurities like residual acids or oligomers must be minimized (<1%) to avoid poisoning active sites. Use preparatory-scale column chromatography with silica gel or alumina for purification, and validate via differential scanning calorimetry (DSC) to detect thermal anomalies indicative of contaminants .

Advanced Research Questions

Q. What are the mechanistic pathways for thermal decomposition of this compound, and how do experimental conditions influence product distributions?

- Methodological Answer : Thermal decomposition proceeds via homolytic cleavage of the C–NO₂ bond, generating free radicals detectable via electron paramagnetic resonance (EPR). Competing pathways (e.g., nitro-to-nitrite isomerization) can be studied using time-resolved IR spectroscopy. To map product distributions, conduct pyrolysis-GC-MS at varying temperatures (100–300°C) and pressures (1–10 atm). Kinetic modeling (e.g., Arrhenius plots) should account for autocatalytic effects observed in nitro compound decomposition .

Q. How do solvent effects and substituent electronic properties influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Reactivity is modulated by solvent polarity (e.g., dichloromethane vs. toluene) and electron-withdrawing/donating substituents on dienophiles. Use Hammett σ constants to predict regioselectivity and employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states. Experimentally, monitor reaction progress via in situ Raman spectroscopy and isolate adducts for X-ray crystallography to confirm stereochemistry .

Q. What strategies mitigate discrepancies in reported thermodynamic properties (e.g., ΔfH°gas) of this compound?

- Methodological Answer : Discrepancies often arise from differences in calorimetric methods (e.g., bomb vs. solution calorimetry) or sample purity. Standardize measurements using NIST-recommended protocols, such as static bomb combustion with benzoic acid calibration. Cross-validate enthalpy of formation (ΔfH°gas) via Gaussian-4 (G4) composite methods and compare with isodesmic reaction schemes. Publish raw data and uncertainty estimates to facilitate meta-analyses .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., BIOWIN) and aquatic toxicity (LC50). Validate predictions using OECD Guideline 301B ready biodegradability tests and Daphnia magna acute toxicity assays. For atmospheric impact studies, compute ozone depletion potential (ODP) via molecular dynamics simulations of NOx release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.